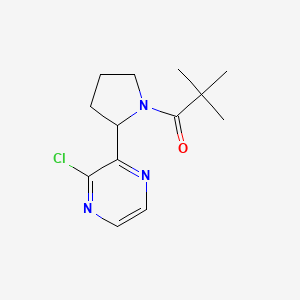

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

描述

The compound 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one features a pyrrolidine ring substituted with a 3-chloropyrazine moiety and a 2,2-dimethylpropan-1-one group. Its molecular formula is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol . The dimethylpropanone moiety may contribute to lipophilicity, affecting solubility and bioavailability.

属性

IUPAC Name |

1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-13(2,3)12(18)17-8-4-5-9(17)10-11(14)16-7-6-15-10/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILFRUJOGDMDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS Number: 1316221-97-2) is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈ClN₃O

- Molecular Weight : 267.75 g/mol

- Structure : The compound features a chloropyrazine moiety linked to a pyrrolidine ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1316221-97-2 |

| Molecular Formula | C₁₃H₁₈ClN₃O |

| Molecular Weight | 267.75 g/mol |

| SMILES | CC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl |

Research indicates that this compound exhibits notable biological activities, particularly in cancer biology. It has been shown to:

- Induce G2/M Phase Arrest : The compound triggers cell cycle arrest at the G2/M phase, which is essential for preventing the proliferation of cancer cells.

- Mitochondrial-Dependent Apoptosis : It activates apoptotic pathways through mitochondrial mechanisms, leading to programmed cell death in various cancer cell lines.

Study on Anticancer Effects

In a study assessing the anticancer properties of this compound, researchers found that:

- The compound significantly inhibited the growth of leukemia cell lines (HL-60, U937, and K562).

- It was observed to inhibit cyclin-dependent kinase 1 (CDK1) and protein kinase B (AKT), both of which are vital for cell cycle regulation and survival .

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

The compound acts as an irreversible covalent inhibitor of FGFR4, a protein implicated in cancer development. The S-enantiomer demonstrated significantly higher potency compared to the R-enantiomer, emphasizing the importance of chirality in its biological activity .

Toxicological Profile

While the compound shows promise in therapeutic applications, it is classified as an irritant. Safety data sheets indicate that appropriate handling measures should be taken during research applications .

相似化合物的比较

Structural Isomers and Ring Size Variations

- 1-[3-(3-Chloro-pyrazin-2-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one (CAS 1316224-47-1): This analog replaces pyrrolidine (5-membered ring) with piperidine (6-membered). Despite identical molecular formulas (C₁₄H₂₀ClN₃O), the piperidine derivative may exhibit distinct pharmacokinetic properties due to differences in steric interactions .

Heterocyclic Substituent Variations

- Quinoxaline derivatives are noted for antimicrobial activity, as demonstrated in docking studies . This highlights how heterocyclic substituents can modulate biological efficacy.

(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one :

The fluorophenyl and triazole groups enhance metabolic stability and enable diverse binding modes. Crystallographic data (R factor = 0.038) confirm precise structural conformations, emphasizing the role of substituents in molecular interactions .

Functional Group and Electronic Effects

- (S)-LA5 and (S)-LA6 (Phosphine Ligands): These propan-1-one derivatives incorporate phosphine groups (e.g., dicyclohexylphosphino in (S)-LA5), enabling coordination to transition metals for catalytic applications like asymmetric hydrogenation. Their higher molecular weights (~365 g/mol) compared to the target compound reflect the bulky phosphine substituents .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one :

The hydrazinylidene group forms a Schiff base, enabling chelation of metal ions. This contrasts with the ketone group in the target compound, which lacks such reactivity. The methoxy group also introduces electron-donating effects, altering electronic properties .

Stereochemical and Physicochemical Properties

- Such features could improve solubility and target engagement in biological systems .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | H-Bond Donors | H-Bond Acceptors | Notable Substituent Effects |

|---|---|---|---|

| Target Compound | 0 | 3 | Chloropyrazine (Electron-Withdrawing) |

| Piperidine Analog | 0 | 3 | Piperidine (Increased Flexibility) |

| 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one | 1 | 3 | Hydroxymethyl (Hydrophilicity) |

| (S)-LA6 | 0 | 3 | Diphenylphosphino (Bulkiness) |

Research Findings and Implications

- Antimicrobial Activity: Quinoxaline derivatives () demonstrate the impact of heterocyclic substituents on biological activity, suggesting that the target compound’s chloropyrazine group could be explored for similar applications .

- Catalytic Utility : Phosphine-containing analogs () highlight the importance of auxiliary groups in catalysis, though the target compound lacks such functionality .

- Structural Insights : Crystallographic data (–7) emphasize how substituents like fluorine and triazole influence molecular conformation and stability, providing a framework for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。